molecular formula C20H21N3O2S B2492927 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline CAS No. 324779-79-5

8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline

Cat. No. B2492927
CAS RN: 324779-79-5
M. Wt: 367.47
InChI Key: QDADFNBPZDWIDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves various chemical reactions that enable the incorporation of different functional groups, leading to a wide range of compounds with diverse properties. For instance, the synthesis of novel quinoline derivatives can be achieved through reactions involving carboxylic acids, o-aminophenols, or o-amino thiophenols, using polyphosphoric acid as a cyclizing agent (Bodke, Shankerrao, & Harishkumar, 2013). These methods demonstrate the versatility in synthesizing quinoline derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline, is characterized by spectroscopic techniques such as FT-IR, NMR, and X-Ray diffraction studies. The dihedral angles between the benzene and quinoline rings, as well as the orientation of functional groups, play a significant role in determining the compound's chemical behavior and interactions (Desai et al., 2019).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, leading to the formation of compounds with potential biological activities. For example, quinoline-3-carbaldehyde hydrazones show pronounced cancer cell growth inhibitory effects, demonstrating the chemical reactivity of quinoline derivatives towards synthesizing biologically active compounds (Korcz et al., 2018).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure and substituents. For instance, some quinoline derivatives exhibit fluorescent properties in solution, with the fluorescence intensity and wavelength depending on the solvent polarity (Bodke, Shankerrao, & Harishkumar, 2013).

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis and characterization of quinoline derivatives have been a subject of interest due to their significant cytotoxic properties. A study presented the synthesis of novel quinoline-3-carbaldehyde hydrazones, which exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz et al., 2018).
  • Another research effort focused on the copper(II)-catalyzed remote sulfonylation of aminoquinolines, indicating advancements in environmentally friendly synthetic methodologies (Xia et al., 2016).

Biological Applications and Potentials

  • Quinoline derivatives have been identified as effective fluorescent probes, with some compounds emitting green light with high quantum yields. This suggests their application in the development of new fluorescent materials (Bodke et al., 2013).
  • The design and synthesis of a caged Zn2+ probe based on the quinoline scaffold demonstrates the compound's utility in bioimaging and cellular studies, highlighting its significant increase in fluorescence emission upon complexation with Zn2+ (Aoki et al., 2008).
  • A study on the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles revealed considerable cytotoxic activity against human tumor cell lines, showcasing the potential of these compounds as anticancer and antiviral agents (Faidallah et al., 2012).

Antimicrobial and Antiviral Research

  • New compounds of quinoline clubbed with sulfonamide moiety were synthesized for their antimicrobial properties, indicating high activity against Gram-positive bacteria (No authors listed, 2019).
  • Quinoline as a privileged scaffold in cancer drug discovery emphasizes the synthetic versatility of quinoline, allowing the generation of structurally diverse derivatives with anticancer activities (Solomon Vr & Lee, 2011).

Future Directions

While specific future directions for 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline are not provided in the search results, it is clear that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-26(25,19-10-4-8-18-9-5-11-21-20(18)19)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDADFNBPZDWIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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